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Compound of Interest

Compound Name: 2-Methylaminopyrimidine

Cat. No.: B1361839

A comprehensive analysis of the structure-activity relationship (SAR) of 2-
methylaminopyrimidine analogues reveals a versatile scaffold with applications across
various therapeutic areas, including oncology, inflammation, and neuroscience. These
compounds have been extensively studied as inhibitors of kinases, caspases, and other
enzymes, demonstrating that modifications to the pyrimidine core and its substituents
significantly impact their potency and selectivity.

Comparison of Biological Activities

The 2-methylaminopyrimidine scaffold has been successfully modified to target a range of
proteins. The following sections compare the SAR of these analogues against different
biological targets, supported by quantitative data from various studies.

As Kinase Inhibitors
2-Methylaminopyrimidine derivatives have shown significant promise as inhibitors of several
protein kinases, playing crucial roles in cell signaling and proliferation.

p21-Activated Kinase 1 (PAK1) Inhibition:

A series of 2-arylamino-4-aryl-pyrimidines were synthesized and evaluated for their inhibitory
activity against PAK1. The SAR studies highlighted the importance of specific substitutions on
the pyrimidine core and the pendant domains for potent inhibition.[1]
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Table 1: SAR of 2-Arylamino-4-aryl-pyrimidines as PAK1 Inhibitors.[1]
Cyclin-Dependent Kinase 9 (CDK?9) and Histone Deacetylase (HDAC) Dual Inhibition:

Novel 2-aminopyrimidine-based derivatives have been identified as dual inhibitors of CDK9 and
HDACs. Compound 8e emerged as a potent inhibitor of both CDK9 and HDAC1,
demonstrating significant anti-proliferative effects in cancer cell lines.[2]

Compound Target IC50 (nM)
8e CDK9 88.4
HDAC1 168.9

Table 2: Inhibitory Activity of Compound 8e against CDK9 and HDACL1.[2]
c-Met Inhibition:

A series of pyridine and pyrimidine derivatives were designed as type Il inhibitors of the c-Met
kinase. Compound 13d demonstrated potent c-Met inhibitory activity and significant anti-
proliferative effects in the EBC-1 cell line.[3]

Compound c-Met IC50 EBC-1 Cell Line IC50 (nM)

13d Potent 127
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Table 3: Inhibitory Activity of Compound 13d against c-Met.[3]

As N-Acylphosphatidylethanolamine Phospholipase D
(NAPE-PLD) Inhibitors

Structure-activity relationship studies of pyrimidine-4-carboxamides identified potent inhibitors
of NAPE-PLD. The optimization of substituents at three different positions of the pyrimidine
core led to the discovery of LEI-401, a nanomolar potent inhibitor.[4][5]

Key SAR findings for NAPE-PLD inhibitors include:[4][5]
e R1 Group: A cyclopropylmethylamide at the R1 position was found to be optimal.

» R2 Group: Conformational restriction by replacing N-methylphenethylamine with (S)-3-
phenylpiperidine increased inhibitory potency by 3-fold.

e R3 Group: Exchanging a morpholine substituent with an (S)-3-hydroxypyrrolidine reduced
lipophilicity and increased activity by 10-fold.

Compound R1 R2 R3 pIC50 IC50 (nM)
Cycl mo
clopropylm
2 yelop -py methylphenet  Morpholine - ~720
ethylamide ]
hylamine
(S)-3- (S)-3-
Cyclopropylm o
1 (LEI-401) ) phenylpiperidi  hydroxypyrrol 7.14 +0.04 72
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ne idine

Table 4: SAR of Pyrimidine-4-carboxamides as NAPE-PLD Inhibitors.[4]

As Caspase-1 Inhibitors

Triaminopyrimidines have been identified as potent, reversible, allosteric inhibitors of caspase-
1. SAR studies revealed that alkyl and aryl groups linked to a piperazine ring via a methylene
or ethylene linker were well-tolerated.[6]
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Caspase-1IC50

Compound Linker Aryl Substituent
(nM)
AE-2-7 Ethylene 4-tolyl
AE-1-75 Methylene 4-tolyl
AE-2-21 Methylene 2-tolyl 18+5
4-
AE-2-48 Ethylene ] 13
trifluoromethylphenyl

Table 5: SAR of Triaminopyrimidines as Caspase-1 Inhibitors.[6]
Experimental Protocols
Kinase Inhibition Assay (General Protocol):

The inhibitory activity of the compounds against specific kinases is typically determined using a
luminescence-based kinase assay. The assay measures the amount of ATP remaining in the
solution following the kinase reaction. A decrease in luminescence indicates higher kinase
activity, and therefore, lower inhibition.

e Akinase, substrate, and ATP solution is prepared in a buffer.

¢ The test compound (dissolved in DMSO) is added to the kinase reaction mixture.

e The reaction is incubated at room temperature for a specified period (e.g., 1 hour).

o Akinase detection reagent is added to stop the reaction and generate a luminescent signal.
e The luminescence is measured using a plate reader.

« IC50 values are calculated by fitting the dose-response curves using a non-linear regression
model.

Cell Proliferation Assay (MTT Assay):
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The anti-proliferative activity of the compounds is often assessed using the MTT (3-(4,5-
dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

The cells are treated with various concentrations of the test compounds for a specified
duration (e.g., 72 hours).

An MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to
convert the yellow MTT to purple formazan crystals.

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate
reader.

The percentage of cell viability is calculated relative to untreated control cells, and IC50
values are determined.

NAPE-PLD Inhibition Assay:

The inhibitory potency of compounds against NAPE-PLD is determined using a fluorescence-
based assay.

HEK293 cells overexpressing human NAPE-PLD are used as the enzyme source.

The assay is performed in a buffer containing the test compound and the fluorescent
substrate N-((7-nitro-2-1,3-benzoxadiazol-4-yl)amino)dodecanoyl-phosphatidylethanolamine
(NBD-NAPE).

The reaction is initiated by the addition of the cell lysate.

The fluorescence intensity is measured over time, and the initial reaction rates are
determined.

IC50 values are calculated from the dose-response curves.[4]
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Caption: Simplified signaling pathway involving kinases like c-Met, PAK1, and CDK9, which are
targets of 2-methylaminopyrimidine analogues.
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Caption: A general experimental workflow for the synthesis and evaluation of 2-
methylaminopyrimidine analogues in SAR studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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